molecular formula C9H8BrF2N B13162938 5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole

5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole

Katalognummer: B13162938
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: FYTNYYFCBVWLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor followed by the introduction of a difluoromethyl group. One common method involves the use of bromine and a suitable solvent to achieve the bromination reaction. The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole

Uniqueness

5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethyl group and bromine atom contribute to its unique behavior in chemical reactions and biological systems, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrF2N

Molekulargewicht

248.07 g/mol

IUPAC-Name

5-bromo-1-(difluoromethyl)-2,3-dihydroindole

InChI

InChI=1S/C9H8BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-2,5,9H,3-4H2

InChI-Schlüssel

FYTNYYFCBVWLTL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=C(C=C2)Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.